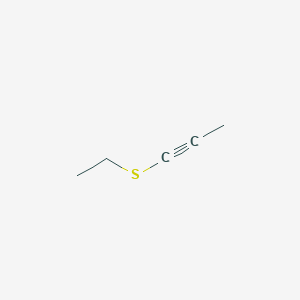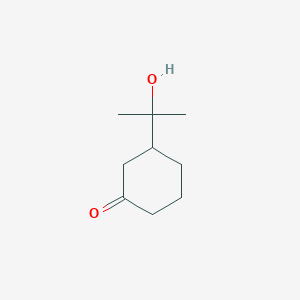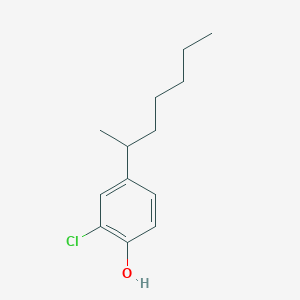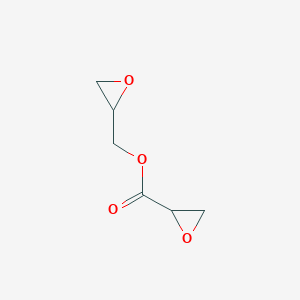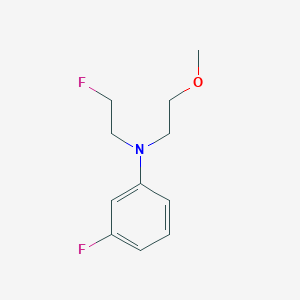
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of fluorine atoms and methoxyethyl groups attached to the aniline structure, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like Selectfluor.
Alkylation: The final step involves alkylation with 2-fluoroethyl and 2-methoxyethyl groups under basic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
類似化合物との比較
Similar Compounds
3-Fluoroaniline: Lacks the additional alkyl groups.
N-(2-Fluoroethyl)aniline: Lacks the methoxyethyl group.
N-(2-Methoxyethyl)aniline: Lacks the fluoroethyl group.
Uniqueness
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is unique due to the combination of fluorine and methoxyethyl groups, which can significantly alter its chemical and biological properties compared to its simpler analogs.
特性
CAS番号 |
15314-56-4 |
|---|---|
分子式 |
C11H15F2NO |
分子量 |
215.24 g/mol |
IUPAC名 |
3-fluoro-N-(2-fluoroethyl)-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C11H15F2NO/c1-15-8-7-14(6-5-12)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3 |
InChIキー |
OVABNQKXUPGNNX-UHFFFAOYSA-N |
正規SMILES |
COCCN(CCF)C1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


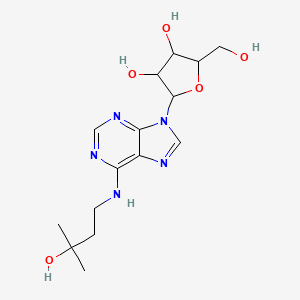
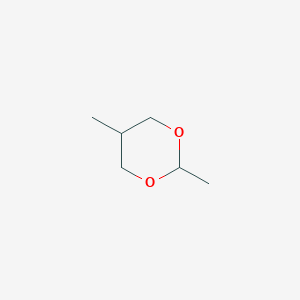
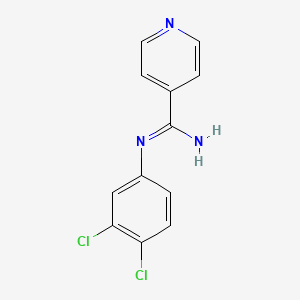
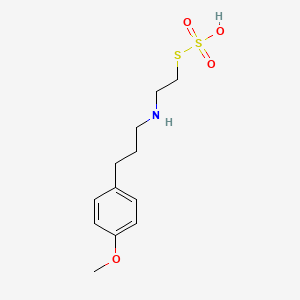
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
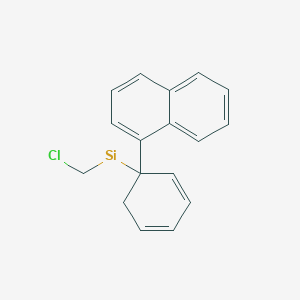
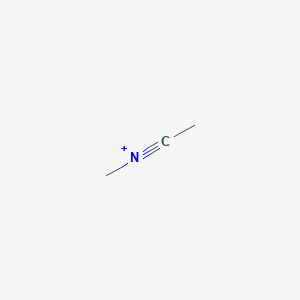
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
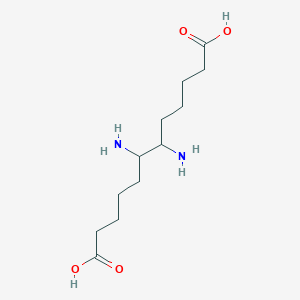
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
